ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and various scientific fields. This compound's multifaceted structure comprises different functional groups that lend it diverse reactivity and utility.
Mechanism of Action
Target of action
The compound contains a dihydroisoquinoline moiety, which is a structural motif found in various natural products and therapeutic lead compounds . Compounds with this motif have been found to inhibit aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .
Biochemical pathways
Given that similar compounds target akr1c3, it’s possible that this compound could affect pathways related to steroid hormone metabolism .
Result of action
If it does indeed inhibit akr1c3 like similar compounds, it could potentially have anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions, including amide bond formation and thiazole ring synthesis. An illustrative synthetic route might begin with the condensation of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride with 4-aminobenzoic acid under basic conditions, followed by cyclization with appropriate thioamide reagents to form the thiazole ring. The final esterification step introduces the ethyl carboxylate group.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, emphasizing cost-effective reagents, optimized reaction conditions (e.g., temperature, solvent), and purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate undergoes a variety of chemical reactions:
Oxidation: : It can undergo oxidative transformations, especially at the dihydroisoquinoline and thiazole rings, potentially leading to the formation of keto or hydroxyl derivatives.
Reduction: : Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: : The compound is prone to nucleophilic and electrophilic substitutions at positions activated by the sulfonyl and benzamido groups.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles/electrophiles (e.g., Grignard reagents, halogens) are commonly employed under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
Major Products: Products from these reactions include oxidized derivatives like sulfoxides/sulfones, reduced forms such as sulfides or alcohols, and substituted derivatives depending on the nature of the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound's reactivity can be exploited for developing new synthetic methodologies, particularly in the formation of complex molecular architectures.
Biology: In biological research, derivatives of this compound could serve as probes for studying enzyme activities, given its functional group versatility.
Medicine: The structural motifs of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate suggest potential pharmacological activities. It might act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.
Industry: In industry, this compound could be a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or materials science.
Comparison with Similar Compounds
Compared to similar compounds, ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include:
Thiazole derivatives: : Compounds like thiazole-5-carboxylate derivatives, which share the thiazole ring but differ in substituent patterns.
Sulfonamides: : Compounds with similar sulfonyl functional groups attached to aromatic rings.
Isoquinoline derivatives: : Compounds containing the dihydroisoquinoline scaffold, used in various therapeutic applications.
Each of these compounds shares structural elements or functional groups with this compound, but none exhibit the same overall architecture or combined properties.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5S2/c1-2-36-27(33)25-24(20-9-4-3-5-10-20)29-28(37-25)30-26(32)21-12-14-23(15-13-21)38(34,35)31-17-16-19-8-6-7-11-22(19)18-31/h3-15H,2,16-18H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABXUCQUIQASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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